3-chloro-N-(2,2-di(furan-2-yl)ethyl)-4-methoxybenzenesulfonamide
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Overview
Description
3-chloro-N-(2,2-di(furan-2-yl)ethyl)-4-methoxybenzenesulfonamide is a synthetic organic compound characterized by its complex molecular structure, which includes a chloro-substituted benzene ring, a methoxy group, and a sulfonamide linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2,2-di(furan-2-yl)ethyl)-4-methoxybenzenesulfonamide typically involves multiple steps:
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Formation of the Sulfonamide Linkage: : The initial step often involves the reaction of 3-chloro-4-methoxybenzenesulfonyl chloride with 2,2-di(furan-2-yl)ethylamine. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
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Purification: : The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where the reactants are combined and allowed to react under controlled conditions.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2,2-di(furan-2-yl)ethyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The furan rings can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Hydrolysis: The sulfonamide linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
Substituted Derivatives: Depending on the nucleophile used in substitution reactions.
Oxidized or Reduced Forms: Resulting from oxidation or reduction of the furan rings.
Scientific Research Applications
3-chloro-N-(2,2-di(furan-2-yl)ethyl)-4-methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-chloro-N-(2,2-di(furan-2-yl)ethyl)-4-methoxybenzenesulfonamide exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(2,2-di(furan-2-yl)ethyl)-4-fluorobenzenesulfonamide: Similar structure but with a fluorine atom instead of a methoxy group.
3-chloro-N-(2,2-di(furan-2-yl)ethyl)-2-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
3-chloro-N-(2,2-di(furan-2-yl)ethyl)-4-methoxybenzenesulfonamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity, potentially leading to different biological activities compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-3-chloro-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO5S/c1-22-17-7-6-12(10-14(17)18)25(20,21)19-11-13(15-4-2-8-23-15)16-5-3-9-24-16/h2-10,13,19H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZDGMFOQBFHMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CO3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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